2-((4-fluorophenyl)thio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-((4-Fluorophenyl)thio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound characterized by its unique structural features, including a fluorophenyl group, a thiophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenylthio group and the thiophenylpyridinylmethyl group. These groups are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:
Thiol-ene Reaction: This involves the reaction of 4-fluorophenylthiol with an alkyne derivative to form the thioether linkage.
Amine Acylation: The thiophenylpyridinylmethylamine is acylated using acetic anhydride or other acylating agents to introduce the acetamide group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form fluorophenyl derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution Reactions: The thiophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution Reactions: Nucleophiles such as sodium methoxide (NaOCH₃) and aprotic solvents like dimethyl sulfoxide (DMSO) are typically employed.
Major Products Formed:
Oxidation Products: Fluorophenyl carboxylic acids and ketones.
Reduction Products: Fluorophenylamines.
Substitution Products: Various substituted thiophenyl derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, including enzyme inhibition and receptor binding studies.
Medicine: It has been investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:
2-(4-Fluorophenyl)acetic acid: Similar fluorophenyl group but lacks the thiophenyl and acetamide moieties.
2-(4-Fluorophenyl)ethylamine: Similar fluorophenyl group but different functional groups.
2-((4-Fluorophenyl)amino)benzoic acid: Similar fluorophenyl group but different core structure.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS2/c19-16-1-3-17(4-2-16)24-12-18(22)21-9-13-7-15(10-20-8-13)14-5-6-23-11-14/h1-8,10-11H,9,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIHNMKAEVQRER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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